(1-Methylbenzimidazol-4-yl)boronic acid
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Overview
Description
(1-Methylbenzimidazol-4-yl)boronic acid is an organoboron compound that features a benzimidazole ring substituted with a methyl group at the 1-position and a boronic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylbenzimidazol-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide precursor under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methylbenzimidazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Acids (e.g., HCl) and solvents (e.g., water, methanol).
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding benzimidazole derivative.
Scientific Research Applications
(1-Methylbenzimidazol-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methylbenzimidazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the case of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the boronic acid group can form reversible covalent bonds with diols, which is useful in molecular recognition and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a benzimidazole ring.
4-Methylphenylboronic Acid: Similar structure but with a methyl group on the phenyl ring instead of the benzimidazole ring.
Uniqueness
(1-Methylbenzimidazol-4-yl)boronic acid is unique due to the presence of the benzimidazole ring, which imparts additional electronic and steric properties. This makes it more versatile in certain chemical reactions and potentially more selective in biological applications compared to simpler boronic acids .
Properties
Molecular Formula |
C8H9BN2O2 |
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Molecular Weight |
175.98 g/mol |
IUPAC Name |
(1-methylbenzimidazol-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11/h2-5,12-13H,1H3 |
InChI Key |
LERIMKKWUHMGTD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)N(C=N2)C)(O)O |
Origin of Product |
United States |
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